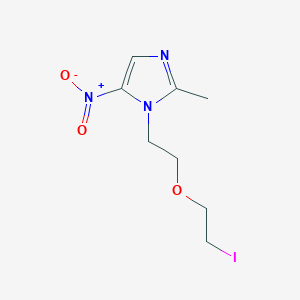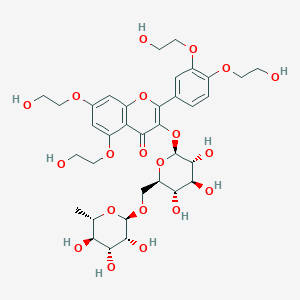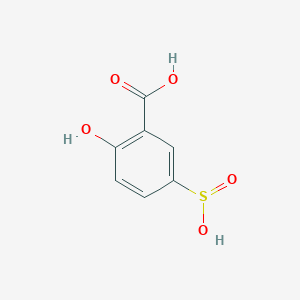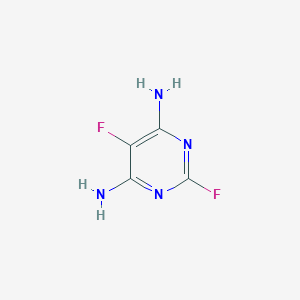
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazoles, including 1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole, typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under mild conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of substituted imidazoles often employs scalable and efficient synthetic routes. These methods may include one-pot syntheses, metal-catalyzed cyclizations, and the use of functional group-compatible reagents to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The iodoethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino-substituted imidazole, while nucleophilic substitution of the iodoethoxy group can yield various substituted derivatives .
Applications De Recherche Scientifique
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound with a simple imidazole ring.
2-Methylimidazole: A methyl-substituted derivative.
5-Nitroimidazole: A nitro-substituted derivative.
Uniqueness
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole is unique due to the presence of multiple substituents, including the iodoethoxy, methyl, and nitro groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
16230-89-0 |
|---|---|
Formule moléculaire |
C8H12IN3O3 |
Poids moléculaire |
325.1 g/mol |
Nom IUPAC |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
Clé InChI |
YHFFDIVWHSLDNE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOCCI)[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1CCOCCI)[N+](=O)[O-] |
| 16230-89-0 | |
Synonymes |
1-[2-(2-Iodoethoxy)ethyl]-2-methyl-5-nitro-1H-imidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)







